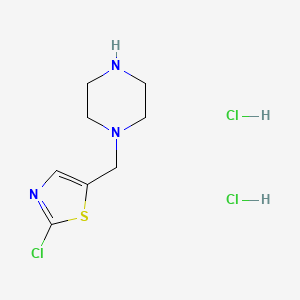

1-(2-Chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride

Description

Propriétés

IUPAC Name |

2-chloro-5-(piperazin-1-ylmethyl)-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3S.2ClH/c9-8-11-5-7(13-8)6-12-3-1-10-2-4-12;;/h5,10H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDWJIHSWHDNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CN=C(S2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671813 | |

| Record name | 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185312-01-9 | |

| Record name | 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Key Intermediate Preparation

A typical starting point is the preparation of a 2-chloro-thiazol-5-ylmethyl intermediate, which is then coupled with piperazine.

Synthesis of 2-chloro-thiazol-5-ylmethyl intermediate:

- Bromination or chlorination of thiazole derivatives at the 2-position using reagents such as N-chlorosuccinimide (NCS) or related halogenating agents.

- Functionalization at the 5-position to introduce a methyl or methylene group, often via alkylation or substitution reactions.

-

- The 5-methylene halide (e.g., bromomethyl or chloromethyl) thiazole intermediate is reacted with piperazine under basic conditions to substitute the halide with the piperazine nitrogen.

- This reaction typically employs solvents like tetrahydrofuran (THF) or dichloromethane and bases such as sodium hydride or triethylamine to facilitate nucleophilic substitution.

Formation of dihydrochloride salt:

- The free base piperazine-thiazole compound is treated with hydrochloric acid to yield the dihydrochloride salt, improving solubility and crystallinity.

Detailed Example from Literature

A representative synthesis adapted from a study on thiazole derivatives (JSTAGE, 2021) includes:

| Step | Reaction Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of 2-chloro-3-(dimethylamino)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one intermediate | Treatment of enaminone with N-chlorosuccinimide in methanol at 0 °C | Efficient chlorination at 2-position |

| 2 | Introduction of piperazine moiety | Reaction of 5-(halomethyl)thiazole intermediate with piperazine under basic conditions (e.g., sodium hydride in THF) | Nucleophilic substitution at halomethyl group |

| 3 | Hydrolysis and salt formation | Acidification with HCl to form dihydrochloride salt | Isolable crystalline product |

This method emphasizes the importance of controlling temperature and stoichiometry to avoid side reactions and degradation of sensitive thiazole intermediates.

Alternative Preparation via Haloformate Intermediates

According to a patented process (US Patent US10351556B2), an alternative approach involves:

- Reacting thiazol-5-yl-methanol derivatives with alkyl or aryl haloformates (e.g., methyl chloroformate) in the presence of a base and solvent to form carbonate intermediates.

- Subsequent substitution reactions introduce the piperazine group.

- This process offers improved yields and purity by avoiding direct halomethyl intermediates and employing milder reaction conditions.

The patent also describes purification and crystallization steps to obtain the dihydrochloride salt in high purity.

Comparative Table of Preparation Methods

| Method | Key Intermediate | Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct halomethylation + piperazine substitution | 5-(halomethyl)-2-chlorothiazole | N-chlorosuccinimide, piperazine, base (NaH) | Nucleophilic substitution | Straightforward, well-known | Requires careful control to avoid over-chlorination |

| Haloformate intermediate route | Thiazol-5-yl-methanol + alkyl haloformate | Methyl chloroformate, base, solvent | Carbonate formation + substitution | Milder conditions, higher purity | More steps, requires haloformate reagents |

| Multi-step functionalization from acetophenone derivatives | Acetophenone → 2-aminothiazole → acetylated intermediates | Phenyltrimethylammonium tribromide, thiourea, acetic anhydride | Cyclization, acetylation, substitution | Enables structural diversity | Longer synthetic sequence |

Research Findings and Notes

- The choice of halogenating agent and reaction conditions critically affects the regioselectivity and yield of the 2-chloro substitution on the thiazole ring.

- Protecting groups such as acetyl or tert-butoxycarbonyl (Boc) are often used during intermediate steps to prevent side reactions on amino groups.

- The nucleophilic substitution of the halomethyl group by piperazine is generally performed under basic conditions to deprotonate piperazine and enhance nucleophilicity.

- Formation of the dihydrochloride salt improves the compound's stability and facilitates isolation as a crystalline solid, which is beneficial for pharmaceutical applications.

- Microwave irradiation has been employed in some steps to accelerate reactions such as acetylation and cyclization, improving efficiency.

Analyse Des Réactions Chimiques

1-(2-Chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Applications De Recherche Scientifique

Chemical Applications

Intermediate in Synthesis

The compound serves as an important intermediate in the synthesis of more complex thiazole derivatives. Thiazoles are known for their diverse biological activities, making this compound valuable in the development of new pharmaceuticals.

Chemical Reactions

1-(2-Chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride can undergo various chemical transformations, including:

- Oxidation : Utilizing agents such as hydrogen peroxide.

- Reduction : Employing reducing agents like sodium borohydride.

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles, enhancing its versatility in synthetic chemistry.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. Studies have demonstrated its effectiveness against various microbial strains, suggesting its utility in developing new antimicrobial agents .

Antiviral Properties

Preliminary investigations suggest that 1-(2-Chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride may possess antiviral activities. Its mechanism is believed to involve interference with viral replication processes, although further studies are needed to confirm these effects.

Medicinal Applications

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). The results indicate that it may induce apoptosis in cancer cells and inhibit tumor growth effectively .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various thiazole derivatives, including 1-(2-Chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride, against human glioblastoma U251 cells. The findings revealed significant anti-proliferative activity, particularly in compounds with chlorine substitutions, which enhanced their efficacy against cancer cells .

Mécanisme D'action

The mechanism of action of 1-(2-Chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Pharmacological Comparisons

Key Differentiators

Thiazole vs. Triazole/Thiadiazole: The thiazole ring in the target compound (vs. triazole in or thiadiazole in ) introduces distinct electronic effects. Thiazoles exhibit moderate π-electron deficiency due to sulfur’s electronegativity, enhancing interactions with biological targets like enzymes or receptors . Triazole derivatives (e.g., ) often show enhanced metabolic stability and binding to serotonin receptors due to nitrogen-rich aromaticity .

Substituent Position and Halogen Effects :

- The 2-chloro group on the thiazole ring (target compound) may enhance steric hindrance and electron-withdrawing effects compared to unsubstituted thiazoles (e.g., 1-(2-thiazolyl)piperazine in ). This could improve target selectivity or pharmacokinetic properties .

- Aromatic substituents (e.g., methoxy in , fluoro in ) on piperazine derivatives are linked to receptor subtype specificity. For example, 4-methoxyphenyl derivatives are potent 5-HT₁ₐ agonists, while 2-fluorophenyl variants are used in antiparasitic agents .

Salt Form and Solubility :

- All compared compounds are dihydrochloride salts, optimizing solubility for in vivo studies. However, the target compound’s thiazole-methyl-piperazine backbone may confer unique logP values, affecting blood-brain barrier penetration compared to phenyl-substituted analogues .

Activité Biologique

Overview

1-(2-Chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride is a compound belonging to the thiazole derivative class, characterized by its heterocyclic structure containing sulfur and nitrogen atoms. This compound has garnered attention in various fields of biological research due to its potential antimicrobial, antiviral, and anticancer activities.

Synthesis

The synthesis typically involves a nucleophilic substitution reaction between 2-chlorothiazole and piperazine, usually performed in the presence of a suitable solvent and base. The product is subsequently purified and converted into its dihydrochloride salt form.

Biological Activity

Research indicates that 1-(2-Chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, effective against various bacterial strains. Its mechanism of action may involve interaction with microbial enzymes or receptors, leading to inhibition of growth .

- Antiviral Activity : Preliminary investigations suggest potential antiviral effects, although specific viral targets and mechanisms remain under exploration.

- Anticancer Potential : Ongoing research is investigating its efficacy as an anticancer agent. The compound may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways .

The biological activity of 1-(2-Chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The thiazole ring can modulate the activity of enzymes involved in critical metabolic pathways.

- Receptor Interaction : It may influence receptor-mediated signaling, affecting cellular responses related to growth and apoptosis.

- Cytotoxicity Induction : The compound's structure allows it to act as a covalent inhibitor, potentially leading to ferroptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentration (MIC) values that indicate strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

- Anticancer Studies : In vitro studies demonstrated that the compound could induce cell death in various cancer cell lines, with ongoing research focusing on its effects on apoptosis-related pathways and potential synergistic effects with other chemotherapeutic agents .

Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives can react with 2-chloro-thiazole precursors under reflux in polar aprotic solvents (e.g., acetonitrile or DMF). Acidic conditions (e.g., HCl in dioxane) are used to form the dihydrochloride salt . Key parameters include temperature control (60–120°C), stoichiometric ratios (1:1 to 1:1.2 for amine:thiazole), and purification via trituration with ethyl acetate to isolate the hydrochloride salt . Standardizing reaction time (e.g., 16–24 hours) and monitoring via TLC/LCMS ensures reproducibility.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Use and NMR in DMSO-d to confirm substituent positions. For example, thiazole protons appear as doublets (δ ~8.3–8.4 ppm), while piperazine protons show broad multiplets (δ ~3.2–3.4 ppm) .

- LCMS : Monitor molecular ion peaks (e.g., m/z 248.1 [M+H] for intermediates) and confirm salt formation via mass shifts .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What solvent systems and crystallization techniques are effective for isolating the dihydrochloride salt?

- Methodological Answer : After acidification, the dihydrochloride salt is typically precipitated using ethyl acetate or diethyl ether. Trituration with ethyl acetate removes unreacted starting materials, while recrystallization from ethanol/water mixtures (70:30 v/v) enhances crystallinity . Solubility in polar solvents (e.g., water, methanol) aids in salt recovery, with yields >80% achievable under optimized conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular Docking : Dock the compound into target proteins (e.g., enzymes like MMP9 or VEGFR2) using AutoDock Vina. Focus on hydrogen bonding with the thiazole chlorine and piperazine’s amine groups .

- SAR Analysis : Compare with analogs (e.g., 1-(3,5-dichlorophenyl)piperazine derivatives) to identify substituents enhancing binding affinity .

Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC values)?

- Methodological Answer :

- Assay Standardization : Use uniform protocols (e.g., CellTiter-Glo® for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize results .

- Meta-Analysis : Aggregate data from PubChem or ChEMBL, applying statistical models (e.g., ANOVA) to identify outliers caused by solvent effects (DMSO vs. saline) or cell-line variability .

- Orthogonal Validation : Confirm activity via dual methods (e.g., enzymatic assays and cellular uptake studies) .

Q. How can reaction path search algorithms (e.g., ICReDD’s quantum chemical methods) optimize novel synthetic pathways for this compound?

- Methodological Answer : ICReDD’s workflow combines quantum mechanics (e.g., Gaussian 16 for transition-state analysis) and machine learning to predict feasible intermediates. For example, automated path sampling identifies energy-efficient routes, reducing trial-and-error synthesis. Experimental validation via microwave-assisted reactions (100–150°C, 30 min) accelerates optimization .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound’s interaction with multi-target enzymes (e.g., aminopeptidase N and MMP9)?

- Methodological Answer :

- Selective Binding Studies : Use SPR (surface plasmon resonance) to measure kinetic constants (, ) for each target .

- Mutagenesis : Engineer enzyme variants (e.g., MMP9 S468A) to pinpoint residues critical for binding .

- Fragment-Based Design : Deconstruct the molecule into thiazole and piperazine fragments to test individual contributions to inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.